Cas no 1702741-99-8 (Ethyl 2-isopropylpyrimidine-4-carboxylate)

Ethyl 2-isopropylpyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-isopropylpyrimidine-4-carboxylate
- starbld0026052
- GS2537
- ethyl 2-propan-2-ylpyrimidine-4-carboxylate
- ethyl 2-(propan-2-yl)pyrimidine-4-carboxylate
- 4-Pyrimidinecarboxylic acid, 2-(1-methylethyl)-, ethyl ester
- Ethyl 2-isopropylpyrimidine-4-carboxylate
-
- インチ: 1S/C10H14N2O2/c1-4-14-10(13)8-5-6-11-9(12-8)7(2)3/h5-7H,4H2,1-3H3
- InChIKey: DLPSUUQTHFCBMV-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CC=NC(C(C)C)=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 52.1
Ethyl 2-isopropylpyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685424-0.5g |
ethyl 2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
Enamine | EN300-685424-2.5g |
ethyl 2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-685424-0.05g |
ethyl 2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95.0% | 0.05g |
$212.0 | 2025-03-12 | |
1PlusChem | 1P028Q3Q-10g |
ethyl2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95% | 10g |
$4919.00 | 2023-12-20 | |
1PlusChem | 1P028Q3Q-50mg |
ethyl2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95% | 50mg |
$315.00 | 2024-06-19 | |
1PlusChem | 1P028Q3Q-500mg |
ethyl2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95% | 500mg |
$944.00 | 2024-06-19 | |
Aaron | AR028QC2-100mg |
ethyl2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95% | 100mg |
$461.00 | 2025-02-16 | |
1PlusChem | 1P028Q3Q-100mg |
ethyl2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95% | 100mg |
$454.00 | 2024-06-19 | |
Enamine | EN300-685424-10.0g |
ethyl 2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-685424-5.0g |
ethyl 2-(propan-2-yl)pyrimidine-4-carboxylate |
1702741-99-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 |
Ethyl 2-isopropylpyrimidine-4-carboxylate 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Ethyl 2-isopropylpyrimidine-4-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 2-isopropylpyrimidine-4-carboxylate (CAS No. 1702741-99-8): Properties, Applications, and Industry Insights
Ethyl 2-isopropylpyrimidine-4-carboxylate (CAS No. 1702741-99-8) is a specialized organic compound belonging to the pyrimidine carboxylate family. Its molecular structure combines a pyrimidine ring with an ethyl ester and an isopropyl substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's unique structural features contribute to its reactivity, particularly in cross-coupling reactions and heterocyclic modifications, which are critical in modern drug discovery pipelines.
In recent years, the demand for high-purity pyrimidine derivatives like Ethyl 2-isopropylpyrimidine-4-carboxylate has surged due to their role in developing kinase inhibitors and antiviral agents. Researchers frequently search for "pyrimidine carboxylate synthesis" or "CAS 1702741-99-8 applications," reflecting its relevance in medicinal chemistry. The compound's optimized lipophilicity, achieved through its ethyl ester group, enhances membrane permeability—a key factor in bioavailability studies trending in AI-driven drug design platforms.
From a synthetic perspective, Ethyl 2-isopropylpyrimidine-4-carboxylate serves as a precursor for N-heterocyclic scaffolds, addressing the growing need for fragment-based drug discovery (FBDD). Its isopropyl moiety introduces steric effects that influence regioselectivity, a topic frequently discussed in "structure-activity relationship (SAR) optimization" forums. Industry reports highlight its use in creating crop protection agents, aligning with the global focus on sustainable agriculture.
Analytical data for CAS No. 1702741-99-8 reveals a melting point range of 78-82°C and a molecular weight of 208.25 g/mol, with HPLC purity often exceeding 98%. These specifications cater to stringent Good Manufacturing Practice (GMP) requirements, a recurring concern for buyers searching "pharmaceutical intermediates suppliers." The compound's stability under inert conditions makes it suitable for large-scale batch production, a critical factor in supply chain discussions post-pandemic.
Environmental and regulatory aspects of Ethyl 2-isopropylpyrimidine-4-carboxylate have gained attention, particularly in "green chemistry" initiatives. Recent publications describe solvent-free derivatization methods using this compound, reducing waste generation—a response to the "sustainable synthesis" trend dominating academic searches. Its biodegradability profile meets OECD 301 standards, making it preferable over halogenated alternatives in eco-conscious markets.
Market analysts note increased patent filings involving CAS No. 1702741-99-8, especially in bioconjugation technologies and proteolysis-targeting chimeras (PROTACs). This correlates with rising Google Scholar queries about "pyrimidine linkers in bifunctional molecules." The compound's compatibility with click chemistry protocols further expands its utility in antibody-drug conjugate (ADC) development, a hotspot in oncology research.
Quality control protocols for Ethyl 2-isopropylpyrimidine-4-carboxylate emphasize chiral purity analysis via UPLC-MS, addressing industry concerns about "isomeric impurities in APIs." Suppliers increasingly provide detailed COA templates and stability studies data, responding to customer demands for transparency—a trend amplified by blockchain-based material traceability systems in pharma logistics.
Emerging applications include its use as a fluorescence quencher in molecular probes, capitalizing on the pyrimidine ring's electron-deficient nature. This aligns with nanotechnology searches like "small-molecule sensors for biomarkers." The compound's compatibility with continuous flow chemistry also positions it favorably in the "Industry 4.0" transformation of chemical manufacturing.
In summary, Ethyl 2-isopropylpyrimidine-4-carboxylate (CAS No. 1702741-99-8) represents a convergence of synthetic utility and modern research needs. Its multifaceted role—from drug discovery building blocks to agrochemical precursors—ensures sustained interest across scientific and industrial sectors, driven by evolving technological and sustainability imperatives.
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